4-Aminobenzamidoxime

Vue d'ensemble

Description

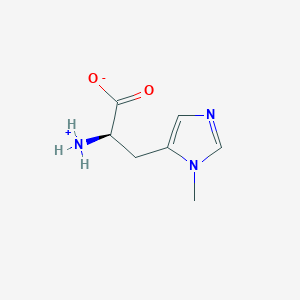

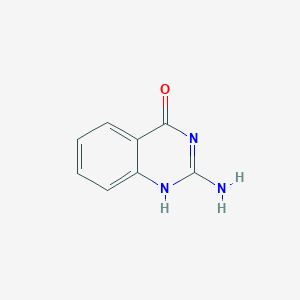

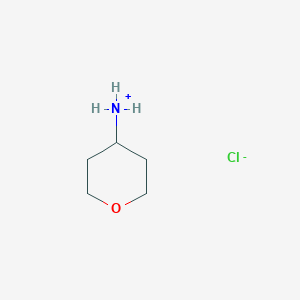

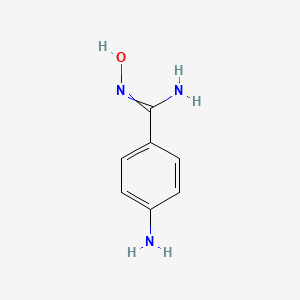

4-Aminobenzamidoxime is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 . The IUPAC name for this compound is 4-amino-N-hydroxybenzimidamide . It is a solid substance that should be stored at 4°C and protected from light .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a boiling point of 325.0±44.0 C at 760 mmHg and a melting point of 167-171 C . It is a solid substance .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Aminoantipyrine Analogues : This study focused on synthesizing aminoantipyrine analogues and exploring their antibacterial, cytotoxic, and anticonvulsant potential. The study found that these compounds show promise in protection against maximal electroshock, particularly the 3-nitro- and 4-methyl-3-nitrobenzamido derivatives. They also demonstrated appreciable DNA cleavage activities and interactions with HPV16-E7 protein receptors, especially the 3,5-dinitro- and 4-methyl-3-nitrobenzamido derivatives. Furthermore, they exhibited potent activity against cervical cancer cells (Ren et al., 2020).

2-Amino Metabolites in Gene-Directed Enzyme-Prodrug Therapy (GDEPT) : This research highlighted the role of 2-amino metabolites as key mediators in the bystander effects of gene-directed enzyme-prodrug therapy using the aziridinyl dinitrobenzamide CB 1954 and SN 23862. The study suggests that the 2-amine, not the 4-hydroxylamine, is the major bystander metabolite when CB 1954 is activated by nitroreductase in tumors (Helsby et al., 2004).

Inhibitors of Poly(ADP-Ribose) Synthetase in Chinese Hamster Cells : This study explored the effect of 3-aminobenzamide and other related compounds on the radiation response in Chinese hamster cells. The research found no correlation between the effectiveness in inhibiting ADPRT and effectiveness in inhibiting glucose metabolism, but a correlation was observed between the inhibitory potential of ADPRT and the enhancement of radiation response (Ben-hur et al., 1985).

Anticonvulsant Activity of Some 4-Aminobenzamides : This research involved the preparation and evaluation of 4-aminobenzamides for anticonvulsant effects. The compounds were tested against seizures induced by electroshock and pentylenetetrazole. The study found that certain N-alkyl amides, such as 4-amino-N-amylbenzamide, were potent against maximal electroshock seizures (Clark et al., 1984).

Safety and Hazards

The safety information for 4-Aminobenzamidoxime indicates that it may be toxic and could cause skin irritation . The hazard statements include H301 and H317, which refer to toxicity if swallowed and the potential to cause an allergic skin reaction, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFNMMJKXWOLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950430 | |

| Record name | 4-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

277319-62-7 | |

| Record name | 4-Aminobenzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277319-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

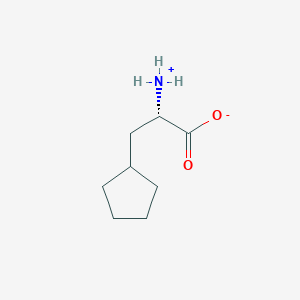

![2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate](/img/structure/B7721133.png)